5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine

Catalog No.
S12526638
CAS No.
M.F
C8H9BrN2O2
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine

Product Name

5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine

IUPAC Name

5-bromo-2-(oxolan-3-yloxy)pyrimidine

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C8H9BrN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2

InChI Key

GOVYYWMIJYWGCD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=NC=C(C=N2)Br

5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine is an organic compound characterized by the molecular formula C9H11BrN2O2C_9H_{11}BrN_2O_2. It is a brominated derivative of pyrimidine that incorporates a tetrahydrofuran moiety, which enhances its solubility and potential biological activity. The presence of the bromine atom contributes to its electrophilic properties, making it a valuable compound in medicinal chemistry and organic synthesis.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation Reactions: Under specific conditions, the compound can be oxidized to form corresponding oxo derivatives.
  • Reduction Reactions: The bromine atom can be reduced to yield 2-(tetrahydro-furan-3-yloxy)-pyrimidine.

Common Reagents and Conditions

  • Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

The biological activity of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine is of significant interest due to its potential applications in medicinal chemistry. Compounds with similar structures have been studied for their pharmacological effects, including anti-inflammatory and anticancer activities. The unique combination of the bromine atom and the tetrahydrofuran group may enhance its interaction with biological targets, potentially leading to novel therapeutic agents.

The synthesis of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine typically involves the bromination of 2-(tetrahydro-furan-3-yloxy)-pyrimidine. A common method includes using bromine or a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

For industrial applications, similar synthetic routes are employed on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions are optimized for scalability, including automated systems for precise control of temperature and reagent addition.

5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine has potential applications in various fields, particularly in medicinal chemistry. Its unique structure may allow it to serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Additionally, it may find use in organic synthesis as an intermediate for producing other complex molecules.

Studies on the interactions of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine with biological targets are essential for understanding its pharmacological profile. Investigations into its binding affinities and mechanisms of action can provide insights into its potential therapeutic uses. Research indicates that compounds with similar structural features often exhibit significant interactions with enzymes and receptors involved in various diseases.

Similar Compounds

Compound NameStructureUnique Features
5-BromopyrimidineC4H4BrN3C_4H_4BrN_3Simpler brominated pyrimidine without the tetrahydrofuran group.
2-(Tetrahydro-furan-3-yloxy)-pyrimidineC9H11N2O2C_9H_{11}N_2O_2Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-(tetrahydropyran-4-yloxy)pyrimidineC9H11BrN2O2C_9H_{11}BrN_2O_2Similar structure but differs by having a tetrahydropyran moiety instead of tetrahydrofuran.

Uniqueness

The uniqueness of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine lies in its dual functionality provided by both the bromine atom and the tetrahydrofuran group. This combination enhances its chemical reactivity and potential biological activity compared to other similar compounds, making it a versatile candidate for research and application in medicinal chemistry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

243.98474 g/mol

Monoisotopic Mass

243.98474 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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